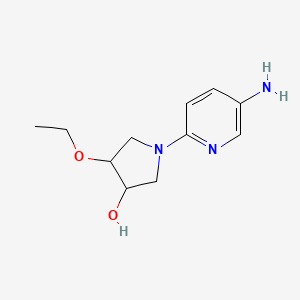

1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol

Description

1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol (CAS: 2098132-61-5) is a heterocyclic compound with the molecular formula C₁₁H₁₇N₃O₂ and a molecular weight of 223.27 g/mol. It features a pyrrolidin-3-ol core substituted with a 5-aminopyridin-2-yl group at position 1 and an ethoxy group at position 3. The compound is utilized in research settings, particularly in drug discovery, due to its structural versatility. It is typically stored at room temperature and requires dissolution in DMSO for experimental use, with a recommended master liquid concentration of 10 mM .

Properties

IUPAC Name |

1-(5-aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-2-16-10-7-14(6-9(10)15)11-4-3-8(12)5-13-11/h3-5,9-10,15H,2,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRRTXFWAQGDER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1O)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. Pyrrolidine, a structural component of the compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases.

Biochemical Pathways

It’s worth noting that indole derivatives, which share some structural similarities, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Pharmacokinetics

The optimization of potency and in vitro pharmacokinetic parameters has been reported for pyrrole carboxamide, a compound with a similar structure.

Biochemical Analysis

Biochemical Properties

1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclooxygenase-1 (COX-1), inhibiting its activity with an IC50 of 0.8 μM This interaction is crucial as COX-1 is involved in the biosynthesis of prostaglandins, which are important mediators of inflammation and pain

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of COX-1 can lead to reduced production of prostaglandins, thereby affecting inflammatory responses in cells

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of COX-1, it inhibits the enzyme’s activity, leading to decreased production of prostaglandins. This inhibition is achieved through competitive binding, where this compound competes with the natural substrate of COX-1. Additionally, it may exert effects on other enzymes and proteins, influencing various cellular processes at the molecular level.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reducing inflammation by inhibiting COX-1. At higher doses, it may cause toxic or adverse effects. Studies have shown that high doses of similar compounds can lead to gastrointestinal issues and other side effects. Therefore, careful dosage optimization is crucial to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its inhibition of COX-1 affects the arachidonic acid pathway, leading to reduced production of prostaglandins

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells can impact its activity and function, influencing the overall cellular response to the compound.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.

Biological Activity

1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a pyridine ring and a pyrrolidine structure, which are critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : It might interact with neurotransmitter receptors, influencing neurochemical pathways.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activity Overview

The following table summarizes the known biological activities associated with this compound:

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Neuropharmacological Effects : A study evaluated the effects of this compound on anxiety-like behavior in rodent models. Results indicated a significant reduction in anxiety levels, suggesting potential therapeutic applications in anxiety disorders.

- Metabolic Studies : Another case study investigated its role in modulating glucose metabolism. The compound demonstrated a capacity to enhance insulin sensitivity in diabetic models, indicating a possible role in diabetes management.

Research Findings

Recent research has focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. Key findings include:

- Enhanced Potency : Modifications to the ethoxy group have led to increased potency against specific enzyme targets.

- Selectivity : Certain derivatives showed improved selectivity for particular receptors, minimizing side effects while maximizing therapeutic benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol can be contextualized by comparing it to analogous heterocyclic derivatives. Key differences in core rings, substituents, and physicochemical properties are highlighted below:

Structural and Functional Comparisons

Core Heterocyclic Rings Target Compound: Contains a 5-membered pyrrolidin-3-ol ring. 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol (CAS: 477593-22-9): Features a 6-membered piperidin-3-ol ring, which increases flexibility and may alter pharmacokinetic properties like metabolic stability . 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol (CAS: 1017414-83-3): Utilizes a pyridin-3-ol core, enabling distinct hydrogen-bonding interactions compared to pyrrolidine-based structures .

Phenylethyl and Chlorophenyl Groups: In compounds like 1a and 1b (from ), phenylethyl substituents introduce steric bulk and π-π stacking capabilities, which may influence receptor binding kinetics . Chlorine atoms (e.g., in CAS 1017414-83-3) increase electron-withdrawing effects, altering electronic distribution and reactivity . Amino Groups: The 5-aminopyridin-2-yl group in the target compound provides a hydrogen-bond donor/acceptor site, critical for molecular recognition in biological systems .

Pyridin-3-ol derivatives (e.g., CAS 1017414-83-3) exhibit higher polarity due to hydroxyl groups, likely improving aqueous solubility but reducing lipid bilayer penetration .

Research Implications

- The ethoxy group in the target compound balances lipophilicity and solubility, making it suitable for in vitro assays requiring organic solvents .

- Piperidine-based analogs (e.g., CAS 477593-22-9) may exhibit prolonged half-lives in vivo due to reduced steric hindrance during metabolic processes .

- Chlorophenyl-substituted pyridin-3-ols (e.g., CAS 1017414-83-3) could serve as lead compounds for targeting electron-deficient binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.